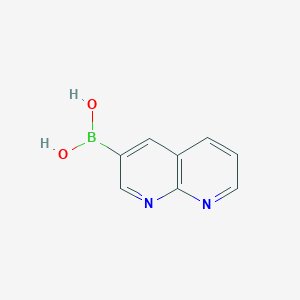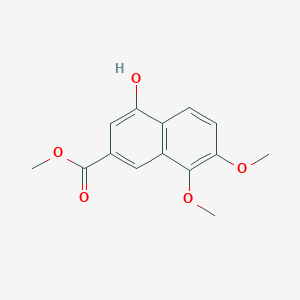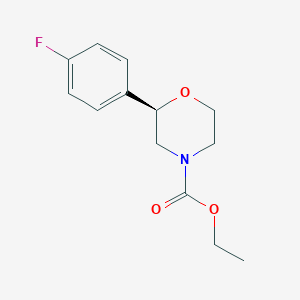
1,8-Naphthyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridin-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The 1,8-naphthyridine core is a heterocyclic structure that contains nitrogen atoms at positions 1 and 8, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-3-ylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated 1,8-naphthyridine under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,8-Naphthyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,8-naphthyridin-3-ylboronic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity . The compound can also form complexes with metal ions, which can quench fluorescence and be used in sensing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the boronic acid group, is a well-studied heterocycle with various applications.
2,7-Naphthyridine: Another isomer with nitrogen atoms at positions 2 and 7, which exhibits different chemical properties and reactivity.
Quinoline: A related heterocyclic compound with a single nitrogen atom, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
1,8-Naphthyridin-3-ylboronic acid is unique due to the presence of both the boronic acid group and the 1,8-naphthyridine core. This combination imparts distinct reactivity and enables its use in a variety of chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H7BN2O2 |
|---|---|
Poids moléculaire |
173.97 g/mol |
Nom IUPAC |
1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5,12-13H |
Clé InChI |
BMNLUYBSMOPTMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=CC=C2)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)


